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Compound Overview and Key Characteristics

Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase, with an IC50 of 8 nM in cell-free assays. Unlike rapamycin (which only partially

inhibits mTORC1), PP242 targets both mTOR complexes (mTORC1 and mTORC2) by binding directly to

the kinase domain, making it a valuable tool for completely suppressing mTOR signaling. PP242

demonstrates remarkable selectivity, exhibiting >10-fold and >100-fold specificity for mTOR over PI3Kδ or

PI3Kα/β/γ, respectively. This comprehensive technical guide provides detailed protocols, validation data, and

troubleshooting resources for researchers working with this compound.

Primary Mechanisms and Research Applications: PP242 induces multifaceted cellular responses

including cell cycle arrest, apoptosis induction, and autophagy activation. It potently inhibits cap-

dependent translation by increasing 4EBP1-eIF4E binding more effectively than rapamycin. Research

demonstrates its efficacy in impairing proliferation, metastasis, and angiogenesis in various cancer models,

including gastric, breast, and blood cancers, through comprehensive inhibition of the PI3K/AKT/mTOR

pathway.
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Kinase Inhibition Profile

Table 1: In vitro kinase inhibition profile of PP242 (IC50 values)

Target IC50 (nM) Target IC50 (nM) Target IC50 (μM)

mTOR 8 mTORC1 30 p110γ 1.27 μM

mTORC2 58 p110δ 100 p110α 1.96 μM

DNA-PK 410 PDGFR 410 p110β 2.2 μM

PKCα 49 Hck 1.2 μM VEGFR2 1.5 μM

PP242 exhibits remarkable selectivity when tested against 219 protein kinases, with significant inhibition

(>80%) observed only for PKCα, RET, PKCβ, and JAK2(V617F) at concentrations 100-fold above its

mTOR IC50 [1] [2]. This clean selectivity profile makes PP242 an excellent pharmacological tool for

attributing cellular effects specifically to mTOR inhibition.

Cellular Activity Profile

Table 2: Cellular efficacy of PP242 across various cancer cell lines

Cell Line Cancer Type Assay IC50/GI50 Key Observations

p190 BM Leukemia Growth
inhibition

12 nM Potent inhibition of transformed cells

SUP-B15 Leukemia Growth
inhibition

90 nM Effective against BCR-Abl positive
cells

K562 CML Growth
inhibition

85 nM Myeloid leukemia suppression

HCT116 Colorectal Cell viability 0.12 μM PTEN-deficient model
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Cell Line Cancer Type Assay IC50/GI50 Key Observations

SKOV3 Ovarian Growth
inhibition

0.49 μM Solid tumor activity

PC3 Prostate Growth
inhibition

0.19 μM Androgen-independent model

AGS Gastric Cell viability 50-500
nM

Dose-dependent anti-metastatic
effects

MDA-MB-
231

Breast
(TNBC)

Cell viability 0.15 μM Reduces cancer stem cell sphere
formation

In cellular assays, PP242 typically demonstrates efficacy in the nanomolar to low micromolar range (0.05-

5 μM), effectively inhibiting phosphorylation of both mTORC1 substrates (S6K, S6, 4E-BP1) and mTORC2

substrates (Akt Ser473) [1] [3]. The differential sensitivity between mTOR complexes is notable, with

mTORC2 inhibition generally requiring slightly higher concentrations than mTORC1 inhibition.

Experimental Protocols and Validation Methods

In Vitro Kinase Assay Protocol

Purpose: To validate direct mTOR kinase inhibition and determine compound IC50 values.

Reagents and Conditions:

Recombinant mTOR enzyme
Reaction Buffer: 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, 0.01% Tween, 3 μg/mL BSA

ATP: 10 μM (including 2.5 μCi γ-32P-ATP for detection)
Substrate: Rat recombinant PHAS-1/4EBP1 (2 mg/mL)

PP242 Concentrations: Serial dilutions from 50 μM to 0.001 μM (typically 2-fold dilutions)

Procedure:

Prepare PP242 dilutions in DMSO (maintain constant DMSO concentration across all samples)
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Incubate recombinant mTOR with PP242 dilutions in reaction buffer

Initiate reaction by adding ATP/substrate mixture
Incubate at 30°C for appropriate time period (typically 30-60 minutes)

Terminate reactions by spotting onto nitrocellulose membranes
Wash membranes extensively with 1 M NaCl/1% phosphoric acid (6 times, 5-10 minutes each)

Dry membranes and quantify transferred radioactivity by phosphorimaging
Calculate IC50 values by fitting data to a sigmoidal dose-response curve using Prism or equivalent

software

Validation Tips: Include positive controls (rapamycin for mTORC1, if applicable) and negative controls

(DMSO only). For selectivity validation, parallel assays against common off-target kinases (PKCα, PI3K

isoforms) should be performed using the same methodology [1] [4] [2].

Cellular Target Engagement Assay

Purpose: To verify mTOR pathway inhibition in intact cells and determine optimal working concentrations.

Reagents and Cell Culture:

Cell Lines: BT549, MEFs, or cancer cell lines relevant to your research

Treatment: PP242 (0.001-10 μM range), rapamycin (100 nM as comparison), DMSO vehicle
Duration: 2-24 hours, depending on endpoint measurements

Lysis Buffer: 1% Triton X-100, 1% Nonidet P-40, plus protease/phosphatase inhibitors

Procedure:

Culture cells in appropriate medium until 70-80% confluence

Serum-starve cells overnight to reduce basal mTOR signaling (optional, enhances stimulation
response)

Treat with PP242 concentrations for predetermined time (typically 2 hours for phosphorylation
changes)

For insulin/Akt studies, stimulate with insulin (100-200 nM) for final 15-30 minutes of treatment
Lyse cells in ice-cold lysis buffer with protease/phosphatase inhibitors

Perform Western blotting with key antibodies:
mTORC1 activity: p-S6K (T389), p-S6 (S235/236), p-4E-BP1 (T37/46)

mTORC2 activity: p-Akt (S473)
Total proteins: Total S6K, total S6, total Akt, total 4E-BP1

Loading control: β-actin or GAPDH
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Interpretation: Effective mTORC1 inhibition typically occurs at lower PP242 concentrations (50-200 nM)

than complete mTORC2 inhibition (200-500 nM). PP242 should demonstrate superior inhibition of 4E-BP1

phosphorylation and cap-dependent translation compared to rapamycin [1] [4] [2].

The following diagram illustrates the mTOR signaling pathway and PP242's mechanism of action:
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Troubleshooting Common Experimental Issues

Problem: Incomplete Pathway Inhibition

Symptoms: Partial reduction in S6 phosphorylation but minimal effect on 4E-BP1 phosphorylation or Akt

S473.

Solutions:

Confirm concentration range: mTORC1 inhibition (S6 phosphorylation) typically occurs at 50-200
nM, while complete mTORC2 inhibition (Akt S473) often requires 200-500 nM PP242 [1] [2]

Extend treatment time: mTORC2 inhibition kinetics may be slower than mTORC1; try 4-24 hour
treatments for complete pathway suppression

Check serum conditions: High serum (10% FBS) can activate strong upstream signaling; consider
temporary serum reduction (0.5-2% FBS) during treatment to enhance inhibition

Verify solvent compatibility: Ensure DMSO concentration does not exceed 0.1-0.5% as higher
concentrations can independently affect cellular signaling

Problem: Off-Target Effects or Cytotoxicity at Working
Concentrations

Symptoms: Excessive cell death at low concentrations, effects inconsistent with mTOR inhibition, or

activity in mTOR-knockout models.

Solutions:

Titrate concentration carefully: Use the minimum effective concentration based on your pathway
inhibition validation; typically 100-500 nM for most cell lines [1] [3]

Include PP30 as control: PP30 is a structurally related TORKinib with similar mTOR potency but
different off-target profile (particularly lacking PKCα inhibition) to confirm mTOR-specific effects [2]

Validate with genetic approaches: Correlate PP242 sensitivity with RNAi-mediated mTOR
knockdown in your cell system

Check lot-specific activity: Different batches may have varying potency; always validate new
shipments with dose-response curves
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Problem: Inconsistent Results Between Assays

Symptoms: Strong pathway inhibition in Western blots but minimal functional effects, or discordance

between different functional readouts.

Solutions:

Correlate multiple endpoints: Always combine pathway analysis (phosphoprotein Westerns) with

functional assays (proliferation, apoptosis, translation assays)
Monitor feedback loops: PP242 inhibition of mTORC1 can relieve S6K-mediated IRS-1 feedback

inhibition, potentially increasing PI3K/Akt signaling; measure phospho-Akt T308 as well as S473 [2]
Optimize assay timing: Proliferation assays typically require 72-hour exposures, while apoptosis

may need 24-48 hours, and translation assays (cap-binding) may show effects within 2-4 hours
Use appropriate positive controls: Include rapamycin (100 nM) to distinguish mTORC1-specific

effects from dual mTORC1/2 inhibition in all experiments

Frequently Asked Questions (FAQ)

Q1: What is the key advantage of PP242 over rapamycin?

A: PP242 provides complete mTOR inhibition by targeting both mTORC1 and mTORC2 through ATP-

competitive binding, whereas rapamycin only partially inhibits mTORC1 and doesn't affect mTORC2. This

is particularly important for suppressing Akt fully (via mTORC2 inhibition) and achieving more complete

blockade of cap-dependent translation through 4E-BP1 dephosphorylation [2].

Q2: What are the recommended solvent and storage conditions for PP242?

A: PP242 should be dissolved in DMSO at stock concentrations ≤62 mg/mL (201 mM). For long-term

storage, keep powder at -20°C (stable for 3 years) or -80°C. Stock solutions in DMSO should be stored at

-80°C (1 year) or -20°C (6 months). Avoid repeated freeze-thaw cycles by aliquoting [4] [5].

Q3: What in vivo dosing regimens are effective for PP242?

A: In mouse models, effective dosing ranges from 5-60 mg/kg/day administered via oral gavage. Doses of

10-20 mg/kg/day significantly inhibit tumor growth in xenograft models. For administration, PP242 can be
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suspended in 0.5% carboxymethyl cellulose sodium (CMC-Na) to create a homogeneous suspension at ≥5

mg/mL [4] [6].

Q4: How does PP242 affect DNA repair pathways?

A: Recent RNAseq data indicates that PP242 treatment (0.8-10 μM for 72 hours) represses homologous

recombination and Fanconi Anemia pathways while selectively downregulating high-fidelity but not

error-prone DNA polymerases. This suggests additional anticancer mechanisms beyond direct growth control

[7].

Q5: What critical off-target activities should researchers consider?

A: While highly selective, PP242 does inhibit PKCα (IC50 ≈ 49 nM) at concentrations close to its mTOR

IC50. At higher concentrations (>1 μM), it may also affect RET, JAK2(V617F), and other kinases. Always

include appropriate controls and use the lowest effective concentration for your biological system [1] [2] [8].

Summary and Additional Resources

This technical guide provides comprehensive information for validating and troubleshooting PP242

experiments. The key to successful experimentation lies in proper validation of mTOR pathway inhibition

in your specific model system through dose-response analysis of relevant phosphorylation endpoints,

followed by careful interpretation of functional effects in the context of complete versus partial mTOR

inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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